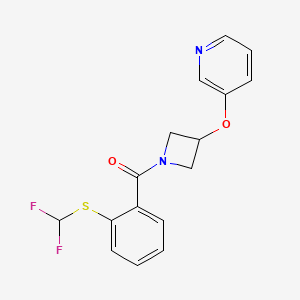

(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

(2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a structurally complex molecule featuring a phenyl group substituted with a difluoromethylthio moiety (SCF₂H) and a methanone-linked azetidine ring bearing a pyridin-3-yloxy substituent. The azetidine (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the pyridine and difluoromethylthio groups contribute to electronic and steric properties.

Properties

IUPAC Name |

[2-(difluoromethylsulfanyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O2S/c17-16(18)23-14-6-2-1-5-13(14)15(21)20-9-12(10-20)22-11-4-3-7-19-8-11/h1-8,12,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYLICHDHUEZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2SC(F)F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Formation of the Difluoromethylthio Group:

Azetidinone Ring Formation: The azetidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound, often under acidic or basic conditions.

Coupling with Pyridin-3-yloxy Group: The final step involves the coupling of the azetidinone intermediate with a pyridin-3-yloxy group, which can be achieved through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).

Major Products

Sulfoxides and Sulfones: From oxidation of the difluoromethylthio group.

Alcohols: From reduction of the carbonyl group in the azetidinone ring.

Substituted Aromatics: From various substitution reactions on the aromatic ring.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (2-((difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exhibit anticancer activity. For instance, derivatives with similar structural motifs have shown selective cytotoxicity against various tumor cell lines. A study highlighted the design of biologically stable derivatives that maintained potency while improving pharmacokinetic profiles compared to initial hit compounds .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar functionalities have demonstrated significant antibacterial and antifungal activities. A study on related compounds showed effective inhibition against various microbial strains, indicating that (2-((difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone could be explored further for its antimicrobial potential .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of (2-((difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed studies are required to assess metabolism and excretion pathways fully.

Case Study: In Vivo Efficacy

In vivo studies on related compounds have demonstrated promising results in reducing tumor burden in animal models. For instance, one study reported a significant reduction in tumor size when treated with structurally analogous compounds, suggesting that (2-((difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may exhibit similar efficacy .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Similar | Anticancer | |

| Compound B | Similar | Antimicrobial | |

| Compound C | Similar | Antifungal |

Table 2: Pharmacokinetic Profiles

Mechanism of Action

The mechanism of action of (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The difluoromethylthio group can act as a hydrogen bond donor, potentially interacting with active sites in proteins . The azetidinone ring may also play a role in binding to biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine/Thiazolidinone

- Azetidine (4-membered ring): The target compound’s azetidine core introduces ring strain, which may enhance reactivity or binding specificity compared to five-membered analogs like pyrrolidine (e.g., (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone ).

- Thiazolidinone: highlights a thiazolidinone-containing compound with a sulfanylidene group, which exhibits stable crystalline packing due to hydrogen bonding. In contrast, the azetidine’s lack of a carbonyl group may reduce polarity but increase lipophilicity .

Pyridine Derivatives

- The pyridin-3-yloxy group in the target compound differs from ethynyl-substituted pyridines (e.g., (2,4-diphenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone ).

Fluorinated Substituents

The difluoromethylthio (SCF₂H) group is a key differentiator:

- Compared to Trifluoromethoxy (OCF₃): Compounds like 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethanone () show that OCF₃ increases lipophilicity and electron-withdrawing effects. SCF₂H may offer similar lipophilicity but with reduced steric hindrance, improving membrane permeability .

- Compared to Trifluoromethylthio (SCF₃) : While SCF₃ is more electronegative, SCF₂H retains partial fluorine-induced metabolic stability while introducing a hydrogen atom, which may moderate reactivity .

Bioactivity and Stability Implications

- Chalcone vs. Flavone Systems: demonstrates that cyclized flavones (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone derivatives) exhibit higher rigidity and bioactivity than non-cyclized chalcones. The target compound’s azetidine may mimic flavone-like rigidity without full cyclization, balancing stability and synthetic accessibility .

- Bis-Heterocyclic Systems : Bis-pyrimidine or bis-pyrazole compounds () often show enhanced binding via dual heterocyclic interactions. The target’s single azetidine-pyridine system may prioritize selectivity over multi-target effects .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Fluorinated Group Impact

| Group | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |

|---|---|---|---|

| SCF₂H | Moderate EWG | Moderate ↑ | High (F-induced) |

| OCF₃ | Strong EWG | High ↑ | Moderate |

| SCF₃ | Strong EWG | High ↑ | High |

Research Findings and Inferences

Synthetic Feasibility : The azetidine core may pose synthetic challenges due to ring strain, contrasting with easier-to-functionalize pyrrolidine systems (e.g., ) .

Drug-Likeness : The SCF₂H group’s balance of lipophilicity and polarity aligns with trends in fluorinated agrochemicals and pharmaceuticals () .

Target Engagement : The pyridin-3-yloxy group’s orientation may facilitate interactions with kinase or GPCR targets, akin to ethynyl-pyridine derivatives () .

Biological Activity

The compound (2-((difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone , also known by its CAS number 1903752-37-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a difluoromethylthio group attached to a phenyl ring and a pyridin-3-yloxy azetidine moiety, which contributes to its unique biological properties.

Research indicates that compounds with similar structural motifs often exhibit antitumor and insecticidal activities. The difluoromethylthio group is known for enhancing lipophilicity, potentially increasing cellular uptake and bioavailability. The azetidine ring may play a role in modulating receptor interactions or enzymatic activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds, suggesting that the target compound may exhibit similar properties. For instance, derivatives with pyridine and thioether functionalities have shown significant activity against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HCT-116 (colon cancer)

- PC-3 (prostate cancer)

Table 1 summarizes the IC50 values reported for related compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.67 |

| Compound B | HCT-116 | 0.80 |

| Compound C | PC-3 | 0.87 |

These findings indicate that modifications in the structure can lead to enhanced potency against specific cancer types .

Insecticidal Activity

The compound's structural analogs have shown promise as insecticides. For example, N-substituted pyridine derivatives are effective against pests such as Aedes aegypti, which is critical for vector control in public health . The mechanism likely involves disruption of neurotransmitter function or metabolic pathways in the target organisms.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of thioether-containing compounds. These derivatives demonstrated significant cytotoxicity against several human tumor cell lines while maintaining lower toxicity in normal cells, highlighting their therapeutic potential .

Study Highlights:

- Synthesis : Compounds were synthesized using standard organic reactions involving thioether formation.

- Evaluation : Biological assays indicated selective cytotoxicity towards cancer cells over normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-((Difluoromethyl)thio)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how can reaction progress be effectively monitored?

- Synthetic Pathways :

- Step 1 : Formation of the azetidine core via cyclization of 3-(pyridin-3-yloxy)azetidine precursors, using coupling agents like EDCI or HATU to activate carboxylic acid intermediates .

- Step 2 : Introduction of the difluoromethylthio group through nucleophilic substitution or thiol-ene chemistry, requiring anhydrous conditions to avoid hydrolysis .

- Step 3 : Final coupling of the phenyl and azetidine moieties via amide or ketone bond formation, optimized under inert atmospheres (e.g., nitrogen) .

- Progress Monitoring :

- Use HPLC to track intermediate purity and TLC to assess reaction completion .

- Mass spectrometry (MS) and FT-IR for real-time analysis of functional group transformations (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to resolve the azetidine ring protons (δ 3.5–4.5 ppm) and pyridinyloxy substituents (δ 7.0–8.5 ppm) .

- ¹⁹F NMR to confirm the difluoromethylthio group (δ -110 to -120 ppm) .

- High-Resolution Mass Spectrometry (HRMS) :

- Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography :

- For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's biological activity and mechanism of action?

- In Vitro Assays :

- Screen against kinase or protease targets (e.g., EGFR, COX-2) using fluorescence-based enzymatic assays, noting IC₅₀ values .

- Assess cellular permeability via Caco-2 monolayer models .

- Mechanistic Studies :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify target binding affinity .

- Molecular Dynamics (MD) Simulations to predict binding modes and stability of ligand-target complexes .

Q. What computational methods are suitable for modeling the compound's electronic properties and interactions with biological targets?

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases), prioritizing poses with favorable ΔG values .

- QSAR Modeling :

- Corrogate structural features (e.g., difluoromethylthio hydrophobicity) with bioactivity data to optimize lead compounds .

Q. How should discrepancies in experimental data (e.g., conflicting bioactivity or stability results) be analyzed and resolved?

- Data Cross-Validation :

- Replicate assays under standardized conditions (pH, temperature) to rule out variability .

- Use orthogonal techniques (e.g., SPR vs. ITC) to confirm binding kinetics .

- Purity Analysis :

- Re-analyze samples via HPLC-MS to detect impurities or degradation products (e.g., hydrolysis of the difluoromethylthio group) .

- Statistical Rigor :

- Apply ANOVA or Student’s t-test to assess significance of contradictory results .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.